![molecular formula C9H12ClNO B2511358 3-[(4-Chlorophenyl)amino]propan-1-ol CAS No. 69380-37-6](/img/structure/B2511358.png)

3-[(4-Chlorophenyl)amino]propan-1-ol

Overview

Description

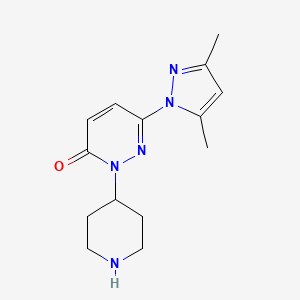

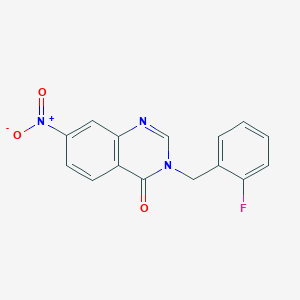

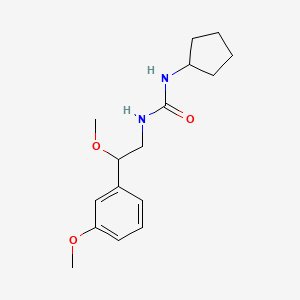

The compound "3-[(4-Chlorophenyl)amino]propan-1-ol" is not directly studied in the provided papers. However, the papers do discuss various compounds with structural similarities, such as the presence of a 4-chlorophenyl group and the involvement of amino groups in their structures. These compounds have been characterized using spectroscopic techniques and X-ray crystallography, and their molecular structures have been optimized using density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of compounds related to "3-[(4-Chlorophenyl)amino]propan-1-ol" involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The absolute molecular configuration of another related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography, which also revealed the presence of intermolecular hydrogen bonds .

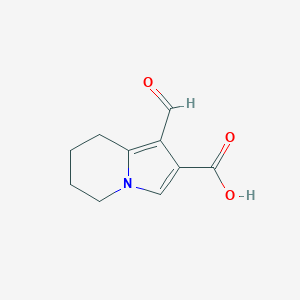

Molecular Structure Analysis

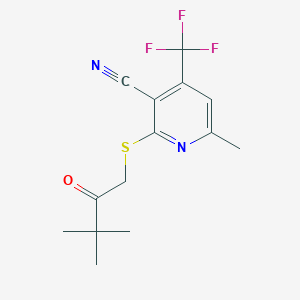

The molecular structures of compounds with the 4-chlorophenyl group have been determined using X-ray diffraction techniques and optimized using DFT . For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its structural geometry, including bond lengths and angles, was calculated and found to be in good agreement with experimental data . Similarly, the molecular structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined, showing dihedral angles between the triazole ring and the phenyl rings .

Chemical Reactions Analysis

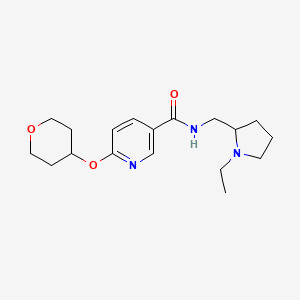

The papers do not provide specific details on the chemical reactions involving "3-[(4-Chlorophenyl)amino]propan-1-ol". However, they do discuss the electronic properties of related compounds, such as the presence of N-H...N hydrogen bonding and strong conjugative interactions . The molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone suggests potential inhibitory activity against kinesin spindle protein due to the formation of a stable complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed through various spectroscopic techniques and theoretical calculations. The vibrational frequencies of these compounds have been calculated and correlated with experimental data . The electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential maps, have been produced to understand the charge distribution and potential sites for electrophilic and nucleophilic attacks . Additionally, the nonlinear optical properties and hyperpolarizabilities of these compounds have been evaluated, suggesting potential applications in materials science .

Scientific Research Applications

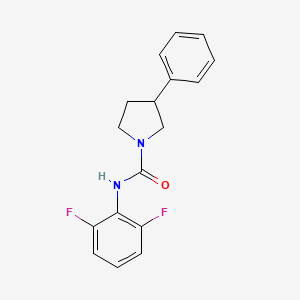

Anticonvulsive and N-Cholinolytic Activities

- Compounds similar to 3-[(4-Chlorophenyl)amino]propan-1-ol have shown pronounced anticonvulsive activities and some peripheral n-cholinolytic activities. These compounds were synthesized and evaluated for their biological properties, indicating potential applications in the treatment of convulsions (Papoyan et al., 2011).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- Research on derivatives of this compound has shown significant cardioselectivity in beta-adrenoceptor blocking agents. This finding is crucial for developing cardiovascular drugs that target specific receptors without affecting others (Rzeszotarski et al., 1979).

Antifungal Activity

- Certain derivatives, particularly those with halogen substitutions, have demonstrated effective antifungal properties against Candida strains. This suggests their potential use in developing new antifungal agents (Lima-Neto et al., 2012).

Corrosion Inhibition

- Tertiary amines derived from compounds like 3-[(4-Chlorophenyl)amino]propan-1-ol have been used as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, demonstrating potential applications in industrial corrosion prevention (Gao et al., 2007).

Dendrimer Synthesis for Biological Studies

- Dendrimers based on 3-amino-propan-1-ol have been synthesized and shown to be non-toxic. These dendrimers are useful for various biological studies due to their unique structural properties (Krishna et al., 2005).

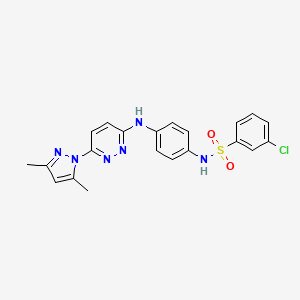

Molecular Structure and Docking Studies

- Research on structurally similar compounds to 3-[(4-Chlorophenyl)amino]propan-1-ol has provided insights into their molecular structure, including antimicrobial activities and docking studies. This can inform the development of new drugs with specific target interactions (Okasha et al., 2022).

Safety And Hazards

properties

IUPAC Name |

3-(4-chloroanilino)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZJUJOEYKRDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)amino]propan-1-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)

![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)